5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole
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Overview
Description
5-(4-Bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group, a methylthio group, and a phenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a thiol reagent such as methylthiol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions, where the bromophenyl group can be reduced to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines (R-NH₂) and thiols (R-SH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
5-(4-Bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic acid
- Para-Bromoamphetamine
- Bromfenac
- Bromadiolone
Uniqueness
5-(4-Bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole is unique due to the presence of both a bromophenyl group and a methylthio group attached to the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-methylsulfanyl-1-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c1-20-16-18-11-15(12-7-9-13(17)10-8-12)19(16)14-5-3-2-4-6-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSYIWZUJHXQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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